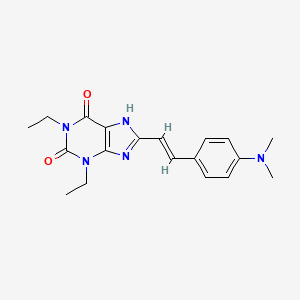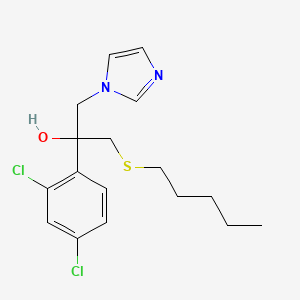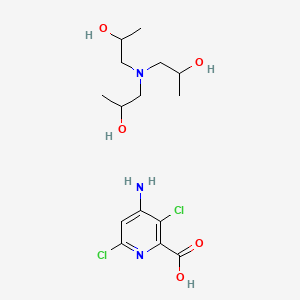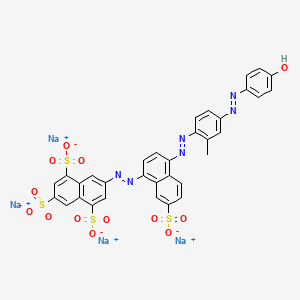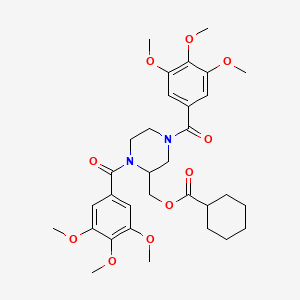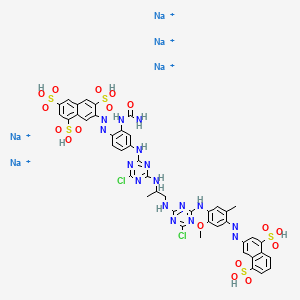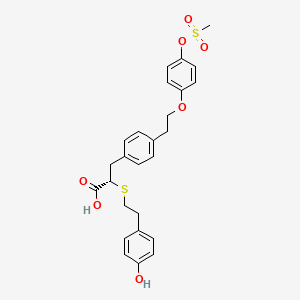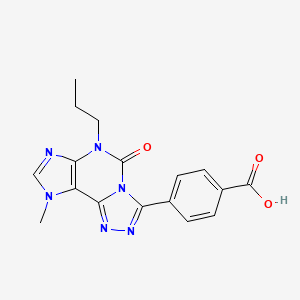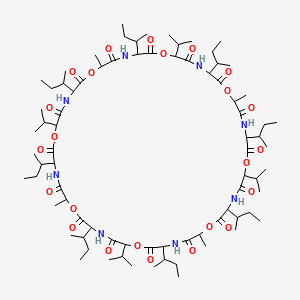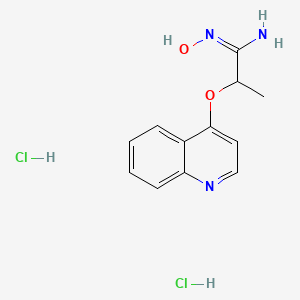
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a heterocyclic pyrazole moiety, which enhances its chemical and biological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloroaniline to form the diazonium salt. This intermediate is then coupled with 1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized products vary based on the specific conditions but can include carboxylic acids and quinones.
Reduction: The primary products are the corresponding amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
科学的研究の応用
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as a dye in textile and printing industries due to its vivid color and stability
作用機序
The mechanism of action of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA binding .
類似化合物との比較
Similar Compounds
Benzoic acid, 2-chloro-: Shares the benzoic acid core but lacks the azo and pyrazole moieties.
Azo dyes with different heterocycles: Compounds like those incorporating imidazole, thiazole, or quinoline moieties.
Uniqueness
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is unique due to its specific combination of a benzoic acid core, an azo group, and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
特性
CAS番号 |
72639-38-4 |
|---|---|
分子式 |
C17H12ClN4NaO3 |
分子量 |
378.7 g/mol |
IUPAC名 |
sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O3.Na/c1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;/h2-9,15H,1H3,(H,24,25);/q;+1/p-1 |
InChIキー |
JWODROOIWSBQIW-UHFFFAOYSA-M |
正規SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=CC=C3Cl.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


